2-(4-Fluorophenyl)pentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-10(8-13)9-4-6-11(12)7-5-9;/h4-7,10H,2-3,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHORROQUTLQKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1923238-61-2 | |
| Record name | Benzeneethanamine, 4-fluoro-β-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1923238-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of 2-(4-Fluorophenyl)pentan-1-one
Reductive amination offers a direct route to primary amines by reducing imine intermediates formed from ketones and ammonia. For 2-(4-Fluorophenyl)pentan-1-amine, the precursor ketone, 2-(4-fluorophenyl)pentan-1-one, undergoes condensation with ammonium acetate followed by reduction.
Reaction Mechanism
Experimental Optimization
- Solvent System : Methanol or ethanol facilitates imine formation.
- Catalyst : Acetic acid (10 mol%) accelerates the reaction.
- Yield : 68–72% after purification via recrystallization from ethanol/HCl.
Table 1: Reductive Amination Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Ammonia Source | Ammonium acetate | 70 | 95 |
| Reducing Agent | NaBH3CN | 68 | 93 |
| Temperature | 25°C, 24 hours | 72 | 96 |
Nucleophilic Substitution of 2-Bromopentane Derivatives
Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions is a viable strategy. This method requires a brominated pentane precursor and a fluorophenyl nucleophile.
Synthesis of 2-Bromo-1-aminopentane
Coupling with 4-Fluorophenylmagnesium Bromide
- Step 3 : Grignard reaction between 2-bromo-1-phthalimidopentane and 4-fluorophenylmagnesium bromide in THF.
- Step 4 : Deprotection with hydrazine hydrate to yield 2-(4-fluorophenyl)pentan-1-amine.
Table 2: Nucleophilic Substitution Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | 65 |
| Coupling Solvent | Tetrahydrofuran (THF) | 60 |
| Deprotection Agent | Hydrazine hydrate | 85 |
Hydroamination of 4-Fluorostyrene Derivatives
Transition metal-catalyzed hydroamination offers atom-economical access to amines. This method involves the addition of ammonia across the double bond of 4-fluorostyrene derivatives.
Catalytic System
- Catalyst : Gold(I) complexes (e.g., AuCl(PPh3)) or lanthanide catalysts (e.g., La(NTf2)3).
- Solvent : Toluene or dichloromethane under inert atmosphere.
Substrate Preparation
- Alkene Precursor : 4-Fluorostyrene reacted with 1-pentene in the presence of a palladium catalyst to form 2-(4-fluorophenyl)pent-1-ene.
Enzymatic Resolution of Racemic Mixtures
Chiral 2-(4-fluorophenyl)pentan-1-amine can be obtained via enzymatic resolution using lipases or acylases.
Kinetic Resolution
- Enzyme : Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer.
- Substrate : Racemic 2-(4-fluorophenyl)pentan-1-amine treated with vinyl acetate.
- Yield : 40% (S)-enantiomer with >99% ee.
Table 3: Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | Racemic amine | 99 | 40 |
| Pseudomonas fluorescens | Acetylated derivative | 95 | 38 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Disadvantages | Scale Suitability |
|---|---|---|---|
| Reductive Amination | High purity, mild conditions | Requires ketone precursor | Laboratory |
| Nucleophilic Substitution | Regioselective | Multi-step, low yields | Pilot plant |
| Hydroamination | Atom-economical | High catalyst cost | Industrial |
| Enzymatic Resolution | Chiral purity | Low yield, specialized setup | Laboratory |
Industrial-Scale Production Considerations
For large-scale synthesis, hydroamination and reductive amination are preferred due to scalability and cost-effectiveness. Continuous flow reactors enhance safety and efficiency for reactions involving flammable solvents (e.g., THF). Purification via crystallization or distillation ensures compliance with pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)pentan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)pentan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Chain Lengths and Branching
Key Findings :
Fluorophenyl Positional Isomers
Key Findings :
Functional Group Variations: Amine vs. Ketone
Key Findings :
- Ketone-containing analogs (e.g., cathinones) exhibit stimulant properties via dopamine reuptake inhibition, whereas primary/secondary amines may target distinct pathways .
Bicyclic vs. Linear Structures
Key Findings :
- Bicyclic systems (e.g., bicyclo[1.1.1]pentane) improve metabolic stability but reduce solubility compared to linear analogs .
Biological Activity
2-(4-Fluorophenyl)pentan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClF, with a molecular weight of approximately 220.69 g/mol. The compound features a pentan-1-amine backbone substituted with a 4-fluorophenyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Binding: The compound has shown affinity for adrenergic and dopaminergic receptors, which are critical in the modulation of neurotransmission.
- Enzyme Interaction: It may influence the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biological Activity
Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Potential: A study focusing on the compound's effects on serotonin levels showed that it could enhance mood-related behaviors in animal models, suggesting its use in treating depression.
- Neuroprotection: Research indicated that this compound could reduce neuronal death in models of neurodegenerative diseases by inhibiting apoptotic pathways.
- Anti-inflammatory Effects: In a controlled study, the compound reduced pro-inflammatory cytokine levels in macrophages, highlighting its potential application in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key parameters include:
- Absorption: Rapidly absorbed after administration.
- Distribution: Widely distributed in tissues due to lipophilicity.
- Metabolism: Primarily metabolized by hepatic enzymes; further studies are needed to elucidate specific metabolic pathways.
- Excretion: Excreted mainly through urine.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-(4-Fluorophenyl)pentan-1-amine hydrochloride in laboratory settings?
- Methodological Answer : Synthesis optimization requires systematic parameter control, including temperature (40–80°C), pH (6–8), and solvent selection (e.g., ethanol or THF). Continuous flow synthesis techniques improve scalability and efficiency by reducing side reactions . Reaction path search methods using quantum chemical calculations (e.g., density functional theory) can predict optimal conditions, minimizing trial-and-error approaches .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : TGA/DSC analysis (25–150°C) to detect decomposition .
- Photostability : Exposure to UV light (254 nm) for 48 hours to assess degradation .
- Hygroscopicity : Weight changes under 30–80% relative humidity .
Q. What are the primary biological targets of this compound in neuropharmacology?
- Methodological Answer : Target serotonin (5-HT) and dopamine (D2) receptors via competitive binding assays (IC values using radiolabeled ligands like -ketanserin). Fluorine substitution enhances binding affinity by 20–30% compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data across different experimental models?
- Methodological Answer :
- Cross-Validation : Compare results from transfected cell lines (e.g., HEK-293) versus native tissue assays (e.g., rat striatum) to isolate model-specific biases .
- Meta-Analysis : Use statistical tools (e.g., Prism) to aggregate data from ≥5 independent studies, adjusting for variables like ligand concentration and pH .
Q. What computational strategies best predict the compound’s interactions with non-canonical targets (e.g., trace amine-associated receptors)?
- Methodological Answer :
- Molecular Dynamics Simulations : Run 100-ns simulations in GROMACS to study TAAR1 binding pocket dynamics .
- Machine Learning : Train models on PubChem BioAssay data (e.g., AID 1259351) to predict off-target effects .
Q. How can enantioselective synthesis routes be designed for chiral purity?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation (≥90% ee) .
- Chromatographic Resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
Q. What isotopic labeling approaches are effective for tracking metabolic pathways?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
